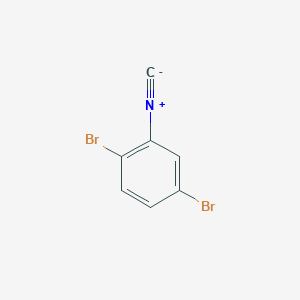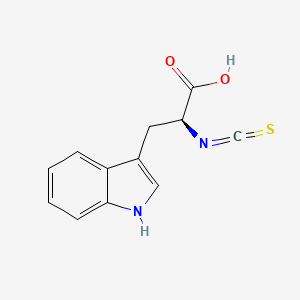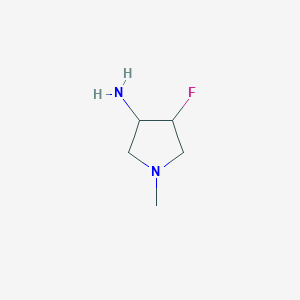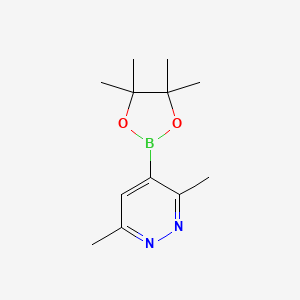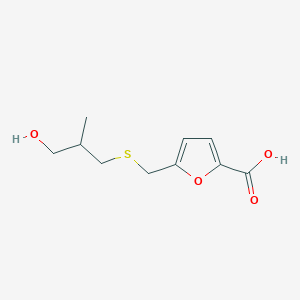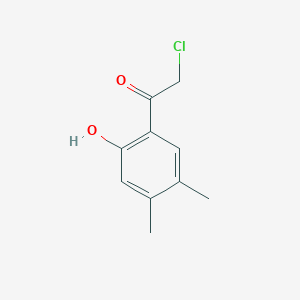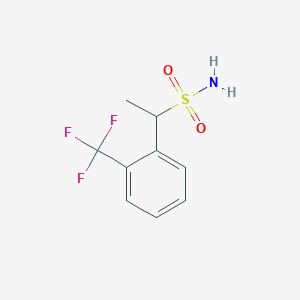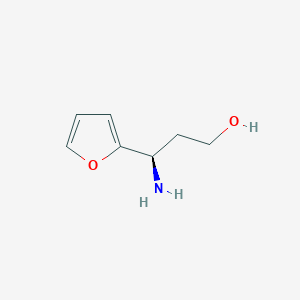
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is a chemical compound with the molecular formula C12H6BrCl2FO
Méthodes De Préparation
The preparation of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves several synthetic routes. One common method includes the following steps :
Diazotization Reaction: Ammonium salt and sodium nitrite aqueous solution are simultaneously fed into a tubular reactor to obtain a diazonium salt intermediate. The ammonium salt is prepared by dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid.
Bromination: Cuprous bromide is dissolved in hydrobromic acid and heated to 100-130°C. The diazonium salt intermediate is then added dropwise, and the reaction is completed to yield this compound.
Analyse Des Réactions Chimiques
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including substitution and coupling reactions . Common reagents and conditions used in these reactions include:
Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Applications De Recherche Scientifique
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an insect growth regulator.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways . In biological systems, it acts as an insect growth regulator by mimicking the action of natural hormones, disrupting the normal development and growth of insects.
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:
- 2-Bromo-1,3-dichloro-5-(4-fluorophenyl)benzene
- 2-Bromo-1,3-dichloro-5-(4-chlorophenoxy)benzene
- 2-Bromo-1,3-dichloro-5-(4-methylphenoxy)benzene
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C12H6BrCl2FO |
|---|---|
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6BrCl2FO/c13-12-10(14)5-9(6-11(12)15)17-8-3-1-7(16)2-4-8/h1-6H |
Clé InChI |
ANCHNPYOXPEQIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




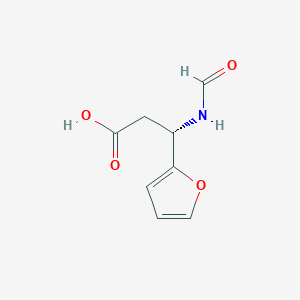
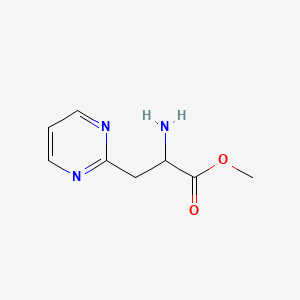

![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
